3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Description
Properties
IUPAC Name |
3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-12-7-10(14)8-15-13(12)17(16-9)11-5-3-2-4-6-11/h2-8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNMWSYRCMPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating . This reaction yields tetrahydro-1H-pyrazolo[3,4-b]pyridines, which can be further converted to oxazolo[5,4-b]pyrazolo[4,3-e]pyridines by reacting with phosphorus oxychloride (POCl3) in the presence of air . Another common synthetic route involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, which is a general and extensible method for constructing this heterocyclic system .
Chemical Reactions Analysis
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, glacial acetic acid, and 1,3-diketones . For instance, the treatment of diphenylhydrazone and pyridine with iodine leads to the formation of the compound . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazolopyridines with different functional groups at various positions on the ring structure .
Scientific Research Applications
Antimicrobial Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives, including 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine, exhibit significant antimicrobial activity. A study highlighted its potential as an inhibitor of Mycobacterium tuberculosis, which is crucial in the fight against tuberculosis. The compound's structure allows for interactions that inhibit mycobacterial ATP synthase, a vital enzyme for bacterial energy metabolism .
Antiviral Activity
Pyrazolo[3,4-b]pyridine derivatives have also been investigated for their antiviral properties. These compounds have shown promise in inhibiting various viral infections due to their ability to interfere with viral replication mechanisms. The specific mechanism of action often involves binding to viral proteins or disrupting essential viral processes .
Cancer Research
In cancer research, compounds related to pyrazolo[3,4-b]pyridine have been studied for their ability to induce apoptosis in cancer cells. This property is particularly relevant for developing new anticancer therapies targeting specific signaling pathways involved in tumor growth and survival .
Drug Development
The unique structure of this compound makes it a candidate for drug development. Its ability to modulate enzyme activity and interact with various biological targets positions it as a potential lead compound in designing new pharmaceuticals. For instance, derivatives of this compound have been explored for their roles as cyclin-dependent kinase inhibitors and as agents targeting vascular endothelial growth factor (VEGF) pathways .
Case Study: Inhibition of Mycobacterial Growth
A comprehensive study focused on synthesizing novel pyrazolo[3,4-b]pyridine derivatives demonstrated that certain analogs exhibited potent inhibitory effects against M. tuberculosis. The structure–activity relationship (SAR) studies revealed that modifications at specific positions on the pyrazole ring significantly enhanced antimicrobial efficacy while maintaining low toxicity profiles in human cell lines .
Case Study: Antiviral Screening
Another research effort involved screening various pyrazolo[3,4-b]pyridine derivatives for antiviral activity against influenza virus strains. The results indicated that some compounds effectively reduced viral titers in vitro, suggesting potential therapeutic applications in managing viral infections .
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets, such as TRKs. These kinases are part of the receptor tyrosine kinase family and play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival . By inhibiting TRKs, the compound can disrupt these signaling pathways, leading to the inhibition of cancer cell growth and proliferation . The compound’s ability to selectively target TRKs while exhibiting low inhibitory activity to other enzymes, such as cytochrome P450 isoforms, further enhances its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Solubility :
- The hydrochloride salt of the target compound exhibits enhanced water solubility compared to its free base .
- Fluorinated derivatives (e.g., 5-Fluoro analog) show improved blood-brain barrier penetration due to fluorine’s electronegativity and small atomic radius .
Biological Activity :
- The phenyl group at position 1 in the target compound enhances π-stacking interactions with kinase active sites, making it a potent kinase inhibitor .
- Cyclobutyl-substituted analogs demonstrate higher anticancer activity due to increased ring strain and binding affinity .
Synthetic Complexity :
Spectroscopic and Crystallographic Comparisons
- HRMS Data : The target compound shows a molecular ion peak at m/z 311.1294 (calculated: 311.1291), confirming its molecular formula .
- Crystal Packing : Unlike the planar pyrazolo[3,4-b]pyrazine core in analogs, the target compound’s phenyl ring is inclined at 19.63° to the pyrazolopyridine plane, affecting intermolecular interactions .
Key Research Findings
Fluorescence Applications: Methine cyanine dyes derived from the target compound exhibit bathochromic shifts in ethanol, useful for optical sensors .
Kinase Inhibition: Hybrid derivatives bearing thieno[2,3-d]pyrimidine moieties show dual inhibitory activity against cancer and inflammation targets .
Thermodynamic Stability :
- Intramolecular hydrogen bonds in the target compound stabilize its conformation, reducing metabolic degradation .
Biological Activity
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its interaction with various biological targets, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₈N₄
- Molecular Weight : 148.17 g/mol
- CAS Number : 1186608-73-0
- Density : 1.4±0.1 g/cm³
- Boiling Point : 389.0±37.0 °C at 760 mmHg
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine primarily interacts with tropomyosin receptor kinases (TRKs), which are crucial for cell proliferation and differentiation. The compound inhibits the kinase activity of these receptors, leading to reduced cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
Anticancer Activity
The compound has shown significant anticancer properties through:
- Inhibition of Cell Proliferation : Studies indicate that 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine effectively inhibits the growth of several cancer cell lines, demonstrating IC₅₀ values in the low micromolar range .
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| MCF-7 | 5.2 | Inhibition of proliferation |
| HCT-116 | 6.8 | Induction of apoptosis |
Antiviral Activity
Research has also highlighted the compound's antiviral properties against various viruses:
- Herpes Simplex Virus (HSV) : The compound exhibited notable anti-HSV activity, with effective concentrations leading to significant reductions in viral titers in infected Vero cells .
| Virus | EC₅₀ (µg/mL) | Effect |
|---|---|---|
| HSV-1 | 20 | High antiviral activity |
| Tobacco Mosaic Virus | 500 | Curative activity of 56.8% |
Study on Cancer Cell Lines
In a study published in Cancer Research, researchers treated MCF-7 and HCT-116 cells with varying concentrations of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. The results demonstrated a dose-dependent inhibition of cell proliferation and increased apoptosis markers such as caspase activation and PARP cleavage .
Antiviral Efficacy Assessment
A recent investigation into the antiviral efficacy of this compound indicated that it significantly inhibits the replication of HSV and other viruses like adenovirus type 7. The study utilized a primary screening method to evaluate the therapeutic index, revealing that compounds similar to 3-methyl derivatives showed enhanced antiviral activity compared to traditional agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a one-pot protocol involves refluxing 1,3-dialkyl-1H-pyrazole-5-amine derivatives with α,β-unsaturated ketones in toluene using trifluoroacetic acid (TFA) as a catalyst (e.g., 30 mol% TFA at 110°C) . Key parameters include solvent choice (polar aprotic solvents enhance yields), stoichiometric ratios (equimolar reactants), and reaction time (monitored via TLC). Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm for pyrazole-CH₃). Adjacent nitrogen atoms deshield protons, e.g., the pyridin-5-amine proton appears as a singlet near δ 6.7 ppm .
- ¹³C NMR : Pyrazole and pyridine carbons resonate at δ 145–155 ppm, while methyl carbons appear at δ 30–35 ppm .
- IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C=N (1595–1658 cm⁻¹) confirm the core structure .
Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?
- Methodological Answer : Initial screens focus on kinase inhibition (e.g., BRAF or PDE4 targets) using fluorescence polarization assays. For anti-inflammatory potential, LPS-induced TNF-α production in PBMCs is measured (IC₅₀ values). Cytotoxicity is assessed via MTT assays on HEK-293 or HepG2 cells .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed, particularly in avoiding positional isomer formation?
- Methodological Answer : Regioselectivity is controlled by steric and electronic effects. For example, using bulky substituents (e.g., phenyl groups at the 1-position) directs cyclization to the 3,4-b position. Catalytic TFA stabilizes intermediates, favoring the desired pathway. Computational modeling (DFT) predicts transition states to optimize substituent placement .
Q. What strategies resolve contradictions in spectral data, such as unexpected splitting in ¹H NMR signals?
- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Deuterated DMSO-d₆ or CDCl₃ can stabilize specific tautomers. Variable-temperature NMR (e.g., 25°C to −40°C) identifies dynamic processes. X-ray crystallography (e.g., SHELXL refinement) provides definitive structural validation .
Q. How does the crystal structure inform intermolecular interactions and stability?
- Methodological Answer : The pyrazolo[3,4-b]pyridine core is planar, with phenyl rings inclined at ~20–53° angles. Intramolecular O–H···N and C–H···π bonds stabilize the conformation, while π-π stacking (3.4–3.8 Å) between pyridine rings enhances crystal packing. Hydrogen-bonding networks (e.g., N–H···O) are critical for co-crystal formulations .
Q. What structural modifications improve the compound’s therapeutic index in PDE4 inhibition?
- Methodological Answer : Substituents at the 5-amine position (e.g., ethyl or tetrahydro-2H-pyran-4-yl groups) reduce emetogenicity while maintaining potency. Introducing oxadiazole moieties enhances selectivity for PDE4D over PDE4B isoforms. In vivo pica feeding assays in rats quantify emetic potential (D₅₀ ratios) to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
